molecular formula C25H28FN5O3S B11428546 N-{[4-Cyclohexyl-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

N-{[4-Cyclohexyl-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Cat. No.: B11428546
M. Wt: 497.6 g/mol
InChI Key: ZVONZXJUPOFNED-UHFFFAOYSA-N
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Description

“N-{[4-Cyclohexyl-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide” is a synthetic organic compound that features a triazole ring, a cyclohexyl group, a fluorophenyl group, and a methoxybenzamide moiety. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-Cyclohexyl-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide” can be approached through multi-step organic synthesis:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a carbamoylation reaction using a fluorophenyl isocyanate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiol-ene reaction.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

This compound may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Exploration of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole rings are known to inhibit enzymes by binding to their active sites. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxybenzamide moiety may contribute to the overall stability of the compound.

Comparison with Similar Compounds

Similar compounds include:

  • N-{[4-Cyclohexyl-5-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
  • N-{[4-Cyclohexyl-5-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Compared to these compounds, “N-{[4-Cyclohexyl-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide” may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity.

Properties

Molecular Formula

C25H28FN5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

N-[[4-cyclohexyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C25H28FN5O3S/c1-34-19-13-11-17(12-14-19)24(33)27-15-22-29-30-25(31(22)18-7-3-2-4-8-18)35-16-23(32)28-21-10-6-5-9-20(21)26/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,27,33)(H,28,32)

InChI Key

ZVONZXJUPOFNED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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